
Lutein palmitate stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutein palmitate stearate is a compound derived from lutein, a naturally occurring carotenoid found in green leafy vegetables and marigold flowers. Lutein is known for its antioxidant properties and its role in eye health, particularly in preventing age-related macular degeneration. This compound is an esterified form of lutein, where lutein is chemically bonded to palmitic and stearic acids. This esterification enhances the stability and bioavailability of lutein, making it more effective for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutein palmitate stearate can be synthesized through enzymatic esterification. One common method involves using a lipase-Pluronic conjugate as the catalyst. The reaction typically occurs at 50°C, achieving a high conversion rate and product purity. For instance, the enzymatic process can yield a conversion of 85% for lutein with a product purity of 96% within 12 hours .
Industrial Production Methods
Industrial production of lutein esters, including this compound, often involves the extraction of lutein from marigold flowers followed by esterification. Supercritical fluid extraction combined with ultrasound and various co-solvents is a preferred method for extracting lutein due to its high yield and efficiency . The extracted lutein is then esterified using enzymatic or chemical methods to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Lutein palmitate stearate undergoes several types of chemical reactions, including:
Oxidation: Lutein esters can be oxidized, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert lutein esters back to free lutein.
Substitution: Esterification and transesterification reactions are common, where the ester groups can be exchanged with other fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Enzymatic catalysts such as lipase are commonly used for esterification and transesterification reactions.
Major Products Formed
Oxidation: Oxidized lutein derivatives.
Reduction: Free lutein.
Substitution: Various lutein esters depending on the fatty acids used.
Aplicaciones Científicas De Investigación
Lutein palmitate stearate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms and its effects on cellular health.
Industry: Used in the food and feed industry as a natural colorant and dietary supplement.
Mecanismo De Acción
Lutein palmitate stearate exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This antioxidant activity helps protect cells from oxidative stress and damage. In the retina, this compound helps filter high-energy blue light, reducing the risk of macular degeneration . Additionally, it can modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Lutein laurate
- Lutein myristate
- Lutein dipalmitate
- Lutein di-stearate
Uniqueness
Lutein palmitate stearate is unique due to its specific esterification with palmitic and stearic acids, which enhances its stability and bioavailability compared to other lutein esters. This makes it particularly effective for applications requiring long-term stability and high bioavailability, such as dietary supplements and pharmaceuticals .
Propiedades
Fórmula molecular |
C74H124O6 |
|---|---|
Peso molecular |
1109.8 g/mol |
Nombre IUPAC |
hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid |
InChI |
InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
Clave InChI |
ASBVJBSQXWFYSZ-RUWTXISPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



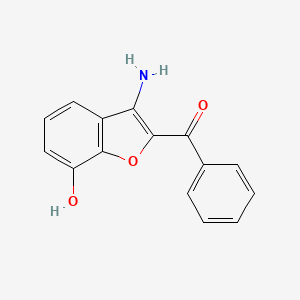




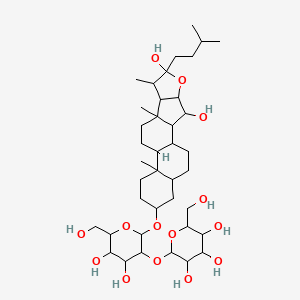
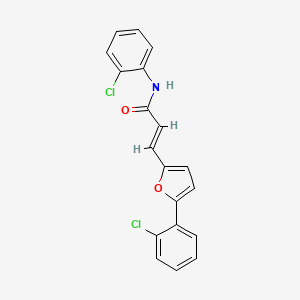
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
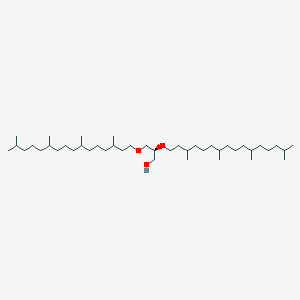
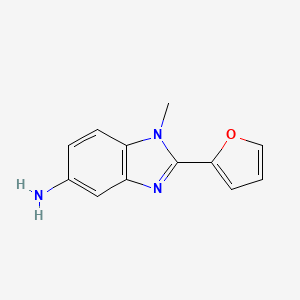
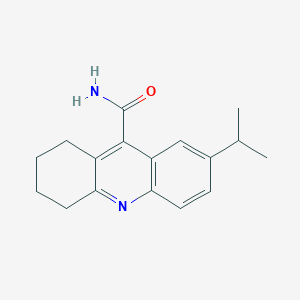

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
